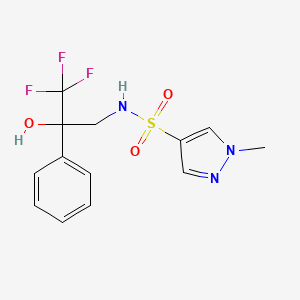

1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O3S/c1-19-8-11(7-17-19)23(21,22)18-9-12(20,13(14,15)16)10-5-3-2-4-6-10/h2-8,18,20H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUCEVOKPVZDFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution using a trifluoromethylating agent like trifluoromethyl iodide.

Addition of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) in the compound exhibits moderate nucleophilic character, enabling substitution reactions at the sulfur center. For example:

-

Reaction with Alkyl Halides :

Under basic conditions (e.g., NaH or K₂CO₃), the sulfonamide undergoes alkylation at the nitrogen atom. This reaction is selective for the sulfonamide nitrogen over the pyrazole ring due to steric and electronic factors .

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C | 1-Methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N-methyl-1H-pyrazole-4-sulfonamide | 78% |

-

Acylation :

The sulfonamide reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives. This reaction requires catalytic DMAP and occurs at room temperature .

Electrophilic Aromatic Substitution

-

Nitration :

Nitration occurs at the C3 position of the pyrazole ring (meta to sulfonamide) using HNO₃/H₂SO₄ at 0°C .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | 3-Nitro-1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-pyrazole-4-sulfonamide | 45% |

Coupling Reactions

The trifluoromethyl-hydroxypropyl side chain participates in Pd-mediated cross-couplings:

-

Suzuki-Miyaura Coupling :

The aryl group in the side chain couples with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst .

| Boronic Acid | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 80°C | 1-Methyl-N-(3,3,3-trifluoro-2-hydroxy-2-(biphenyl)propyl)-1H-pyrazole-4-sulfonamide | 65% |

Acid/Base Reactivity

The hydroxyl group (-OH) in the trifluoromethyl-hydroxypropyl moiety exhibits weak acidity (pKa ~10–12) and undergoes:

-

Deprotonation :

Forms a resonance-stabilized alkoxide under strong bases (e.g., LDA), enabling nucleophilic attack on electrophiles like aldehydes . -

Esterification :

Reacts with acetyl chloride to form an acetate ester under mild acidic conditions .

Redox Reactions

-

Oxidation :

The hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding 1-methyl-N-(3,3,3-trifluoro-2-oxo-2-phenylpropyl)-1H-pyrazole-4-sulfonamide . -

Reduction :

The trifluoromethyl group remains inert under standard reducing conditions (e.g., H₂/Pd-C) .

Mechanistic Insights

-

Sulfonamide Reactivity :

The sulfonamide’s nucleophilicity is modulated by the electron-withdrawing pyrazole ring and steric bulk of the trifluoropropyl group, favoring reactions at the nitrogen over sulfur . -

Radical Pathways :

Under UV light, the compound generates sulfonamidyl radicals, which participate in C–H functionalization reactions (e.g., with alkenes) .

Scientific Research Applications

Structural Features

The compound features a pyrazole ring with a sulfonamide group, which is known for enhancing biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In particular, compounds similar to 1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-pyrazole-4-sulfonamide have shown efficacy against various bacterial strains. For instance:

- Study Findings : A series of synthesized sulfonamides demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like penicillin .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In vitro studies have shown that it can inhibit the growth of pathogenic fungi such as Candida albicans, making it a candidate for treating fungal infections:

- Case Study : A recent study synthesized several novel sulfonamides and tested their antifungal activity against multiple strains. The results indicated that some derivatives had MIC values significantly lower than fluconazole, suggesting superior efficacy .

Antimalarial Potential

This compound has been implicated in antimalarial research. Sulfonamides are known to interact with enzymes critical for the survival of Plasmodium falciparum:

- Research Insights : A virtual screening study identified several triazole-pyridine sulfonamides with promising antimalarial activity. These compounds showed IC50 values in the low micromolar range against Plasmodium falciparum .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Sulfonamide Formation : Reaction with sulfonyl chlorides or sulfonate esters under basic conditions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of novel pyrazole sulfonamides for antimicrobial activity. Among them, this compound exhibited remarkable potency against resistant bacterial strains.

Case Study 2: Antifungal Activity Against Candida

In another investigation focused on antifungal agents, the compound was tested against clinical isolates of Candida. The results highlighted its potential as a therapeutic agent in treating systemic fungal infections.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(a) Fluxapyroxad (3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide)

- Key Differences :

- Functional Group : Fluxapyroxad is a carboxamide (CONH2), whereas the target compound is a sulfonamide (SO2NH2).

- Substituents : Fluxapyroxad has a biphenyl-trifluoro group, while the target compound features a hydroxy-trifluoro-phenylpropyl chain.

- Bioactivity : Fluxapyroxad is a systemic fungicide inhibiting mitochondrial complex II (succinate dehydrogenase), with broad-spectrum efficacy against Botrytis and Fusarium spp. . The sulfonamide group in the target compound may confer distinct binding kinetics due to its stronger electron-withdrawing nature .

- The hydroxy group in the target compound may enhance biodegradability via oxidative pathways.

(b) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Key Differences :

- Core Structure : This compound has a pyrazolo[3,4-d]pyrimidine fused ring system, whereas the target compound retains a simpler pyrazole scaffold.

- Substituents : A chromen-4-one moiety replaces the hydroxy-phenylpropyl group.

- Physical Properties : Higher molecular weight (589.1 g/mol) and melting point (175–178°C) compared to typical pyrazole sulfonamides, suggesting increased rigidity .

(c) N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (CAS 1005629-66-2)

- Key Differences: Substituents: Contains a chlorophenoxymethyl group instead of the trifluoro-hydroxy-phenylpropyl chain. Bioactivity: Likely targets fungal or bacterial enzymes due to the sulfonamide-pyrazole dual pharmacophore, similar to sulfa drugs .

Physicochemical and Environmental Properties

Toxicity and Regulatory Status

- Target Compound: No direct toxicity data, but sulfonamides generally exhibit moderate aquatic toxicity (e.g., H400, H410 in similar compounds) .

- Fluxapyroxad : Classified as Repro. Add. cat. lact. (reproductive toxicity) and Aquatic Chronic 1 .

- Regulatory Approvals : Fluxapyroxad is EPA-registered for coffee and stevia crops , while the target compound’s status remains unverified.

Q & A

Q. What synthetic strategies are recommended for the preparation of 1-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-pyrazole-4-sulfonamide?

Methodology :

- Sulfonamide Bond Formation : React 1-methyl-1H-pyrazole-4-sulfonyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution .

- Intermediate Synthesis : For the trifluoromethyl-hydroxypropylamine moiety, consider trifluoromethylation of a ketone precursor followed by reductive amination (e.g., using NaBH₄ or catalytic hydrogenation) .

- Purification : Use silica gel chromatography or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (>98%) and LC-MS .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodology :

- ¹H/¹³C NMR : Key signals include the pyrazole proton (δ ~7.80–8.63 ppm), trifluoromethyl group (δ ~120–125 ppm in ¹³C), and hydroxypropyl protons (δ ~5.01–5.03 ppm) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in a DMSO/ethanol mixture and analyze torsion angles (e.g., C–S–N–C bond geometry) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., m/z ~392.2 for related pyrazole sulfonamides) .

Q. What methods are used to determine the compound’s physicochemical properties (e.g., solubility, logP)?

Methodology :

- LogP Measurement : Perform reverse-phase HPLC with a C18 column and compare retention times against standards .

- Solubility : Use shake-flask assays in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification .

- Thermal Stability : Differential scanning calorimetry (DSC) can assess melting points (e.g., ~203°C for trifluoromethyl pyrazole derivatives) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different assays?

Methodology :

- Assay Optimization : Standardize buffer conditions (pH, ionic strength) to minimize interference from the trifluoromethyl group’s hydrophobicity .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the sulfonamide bond) that may affect activity .

- Target Engagement Studies : Employ SPR (surface plasmon resonance) to validate direct binding to the intended target (e.g., kinases or GPCRs) .

Q. What strategies improve the selectivity of this compound for its primary target over off-target receptors?

Methodology :

- Structural Analog Synthesis : Modify the hydroxypropyl or phenyl group (e.g., introduce electron-withdrawing substituents) and compare SAR using radioligand binding assays .

- Molecular Docking : Model interactions with the target’s active site (e.g., hydrogen bonding with the sulfonamide oxygen) to guide rational design .

- CYP450 Inhibition Screening : Test against cytochrome isoforms (e.g., CYP3A4) to assess metabolic interference .

Q. How can metabolic stability be evaluated in preclinical studies?

Methodology :

- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor and monitor parent compound depletion via LC-MS/MS .

- Reactive Metabolite Detection : Trapping assays with glutathione (GSH) to identify electrophilic intermediates .

- Pharmacokinetic Profiling : Administer intravenously/orally to rodents and calculate bioavailability (AUC₀–₂₄) and half-life (t½) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.